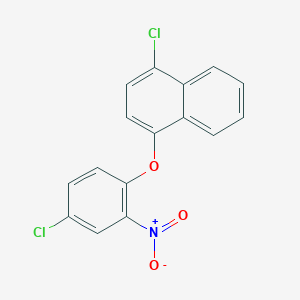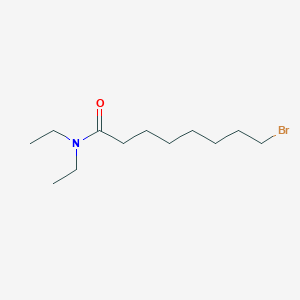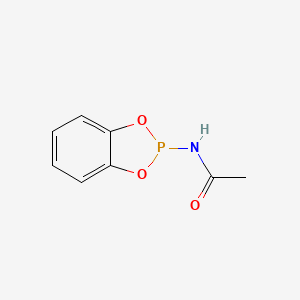
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- is a chemical compound with a complex structure that includes a silane core bonded to various organic groups
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- involves several steps. One common method includes the reaction of (1,1-dimethylethyl)dimethylchlorosilane with 1-methyl-3-phenylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions can occur, where the phenylpropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and material synthesis.
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can be compared with other similar compounds, such as:
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar silane core but with a chloro group instead of the phenylpropoxy group.
Silane, dimethyl(1-phenylpropoxy)tridecyloxy-: This compound has a longer alkoxy chain, which can affect its reactivity and applications.
Properties
| 150272-59-6 | |
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-14(17-18(5,6)16(2,3)4)12-13-15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3 |
InChI Key |
NDUAJYXGZATIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/no-structure.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)





![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
